6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one
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Overview
Description
6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromen-2-one core structure with a methoxy group at the 6-position and a 4-[(2-methylallyl)oxy]phenyl substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one typically involves the reaction of 6-methoxy-2H-chromen-2-one with 4-[(2-methylallyl)oxy]phenyl derivatives. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chroman-2-one derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various coumarin derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anti-inflammatory, anticoagulant, and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, which is essential for the synthesis of clotting factors. Its anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2H-chromen-2-one: Lacks the 4-[(2-methylallyl)oxy]phenyl substituent.
3-(2-phenyl-1,3-thiazol-4-yl)-6-methoxy-2H-chromen-2-one: Contains a thiazole ring instead of the 4-[(2-methylallyl)oxy]phenyl group.
6-ethyl-7-methoxy-2-methyl-3-phenyl-chromen-4-one: Features different substituents at the 6, 7, and 3 positions.
Uniqueness
6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-[(2-methylallyl)oxy]phenyl group enhances its potential as a therapeutic agent and differentiates it from other coumarin derivatives .
Properties
Molecular Formula |
C20H18O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-methoxy-3-[4-(2-methylprop-2-enoxy)phenyl]chromen-2-one |
InChI |
InChI=1S/C20H18O4/c1-13(2)12-23-16-6-4-14(5-7-16)18-11-15-10-17(22-3)8-9-19(15)24-20(18)21/h4-11H,1,12H2,2-3H3 |
InChI Key |
YGLXQTWBAKELGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Origin of Product |
United States |
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